molecular formula C16H28N2O2S B1414568 6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol CAS No. 1892575-76-6

6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol

Cat. No. B1414568
CAS RN: 1892575-76-6
M. Wt: 312.5 g/mol
InChI Key: UJLIITOBZGELKA-UHFFFAOYSA-N
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Description

“6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” is a chemical compound that has gained interest in the scientific community. It has the molecular formula C16H28N2O2S .

Physical and Chemical Properties The molecular weight of this compound is approximately 312.47 g/mol .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been shown to possess antimicrobial properties, which could make “6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” a candidate for developing new antimicrobial agents. These compounds can be designed to target specific pathogens, potentially leading to treatments for bacterial, viral, or fungal infections .

Anticancer Activity

The structure of pyrimidine is known to be associated with anticancer activity. Derivatives of pyrimidin-4-ol, such as the compound , may be researched for their efficacy against various cancer cell lines, including breast adenocarcinoma and lung cancer .

Anti-inflammatory Activity

Pyrimidine derivatives also exhibit anti-inflammatory effects. This suggests that “6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” could be explored for its potential use in treating inflammatory diseases or as an ingredient in anti-inflammatory drugs .

Antihypertensive Activity

Some pyrimidine derivatives have been found to have antihypertensive properties. Research into “6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” could uncover its potential as a treatment for high blood pressure .

Antidiabetic Activity

The compound may have applications in managing diabetes due to the antihyperglycemic activities observed in some pyrimidine derivatives .

Neuroprotective Activity

Given the anticonvulsant and antidepressant activities associated with certain pyrimidine derivatives, there is a possibility that “6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol” could be investigated for neuroprotective applications .

Agricultural Applications

Pyrimidine derivatives are sometimes used in the synthesis of pesticides. The subject compound might be useful in developing new pesticides or herbicides with specific properties .

Chemical Synthesis and Material Science

Due to the diverse reactivity of pyrimidine derivatives, they can be utilized in chemical synthesis as intermediates or building blocks for more complex molecules. This compound might find use in material science research, particularly in the development of novel materials with specific desired properties .

properties

IUPAC Name

4-hexoxy-2-hexylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2S/c1-3-5-7-9-11-20-15-13-14(19)17-16(18-15)21-12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIITOBZGELKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=O)NC(=N1)SCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hexyloxy-2-hexylsulfanyl-pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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